2-(4-Methyl-4-piperidyloxy)-ethanol

Description

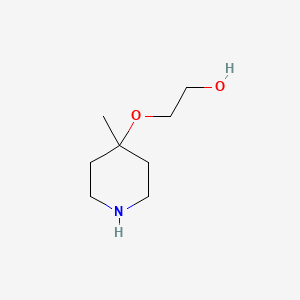

2-(4-Methyl-4-piperidyloxy)-ethanol is a piperidine derivative characterized by a methyl group at the 4-position of the piperidine ring and an ethoxy-ethanol moiety attached via an ether linkage.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(4-methylpiperidin-4-yl)oxyethanol |

InChI |

InChI=1S/C8H17NO2/c1-8(11-7-6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3 |

InChI Key |

NCHXSJBUGLTYER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Piperidineethanol (CAS 622-26-4)

- Structure: Ethanol directly bonded to the 4-position of the piperidine ring.

- Molecular Formula: C₇H₁₅NO (Molar Mass: 129.2 g/mol).

- Key Differences: Lacks the ether linkage and methyl group present in 2-(4-Methyl-4-piperidyloxy)-ethanol. Higher polarity due to the absence of the methyl substituent, which may enhance aqueous solubility .

- Applications : Used as a building block in drug synthesis, particularly for antipsychotic agents.

[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)

- Structure: Piperidine substituted with fluorinated benzyl and phenyl groups, with a methanol group at the 4-position.

- Key Differences: Methanol replaces ethanol, reducing steric bulk and altering hydrogen-bonding capacity. Fluorine substituents enhance metabolic stability and receptor affinity compared to non-halogenated analogs .

- Activity : Demonstrated selectivity for resistant pathogens in pharmacological studies .

2-[Methyl(piperidin-4-yl)amino]ethanol (CAS: SALTDATA-2HCl)

- Structure: Ethanol linked to the piperidine ring via a methylamino group.

- Molecular Formula : C₈H₁₈N₂O (Molar Mass: 158.24 g/mol).

- Methyl substitution on nitrogen may increase lipophilicity and membrane permeability .

- Applications : Investigated for CNS-targeting activity due to its ability to cross the blood-brain barrier.

Tyrosol Analogs (e.g., 4-Methylphenyl Ethanol)

- Structure: Ethanol attached to substituted aromatic rings (e.g., 4-methylphenyl).

- Key Differences: Aromatic systems differ significantly from the alicyclic piperidine core. Exhibit tyrosinase inhibition (e.g., 4-methylphenyl ethanol showed ~40% inhibition at 1 mM) .

Physicochemical and Pharmacological Implications

Structural Impact on Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | C₈H₁₇NO₂* | ~159.2 | Ether, hydroxyl, methyl | Moderate lipophilicity, ether stability |

| 4-Piperidineethanol | C₇H₁₅NO | 129.2 | Hydroxyl, piperidine | High polarity, water-soluble |

| 2-[Methyl(piperidin-4-yl)amino]ethanol | C₈H₁₈N₂O | 158.24 | Amino, hydroxyl | Basic, ionic interactions |

*Inferred based on structural analysis.

Bioactivity Trends

- Ether vs. Direct Bonding: Ether linkages (as in the target compound) may improve metabolic stability compared to direct C-O bonds (e.g., 4-piperidineethanol) .

- Substituent Effects : Methyl groups enhance lipophilicity, while halogens (e.g., fluorine in Compound 7) improve target selectivity .

- Amino vs. Ether Linkages: Amino-linked derivatives (e.g., 2-[methyl(piperidin-4-yl)amino]ethanol) exhibit stronger receptor binding but reduced stability under acidic conditions .

Preparation Methods

Reaction Overview

The most detailed preparation method involves two critical steps:

Stepwise Procedure

-

Starting Material : 2-(1-Benzyl-4-methyl-4-piperidyloxy)-ethanol (51.5 g) dissolved in absolute ethanol (500 mL).

-

Catalyst : 10% palladized charcoal (4 g).

-

Conditions : Hydrogen gas at 50°C until theoretical hydrogen uptake (~3 hours).

-

Workup :

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 50°C |

| Pressure | Atmospheric (H₂ gas) |

| Catalyst Loading | ~7.8% (w/w) |

| Solvent | Absolute ethanol |

| Yield | Not explicitly reported; inferred as high |

This method leverages palladium-mediated hydrogenolysis , a well-established strategy for deprotecting benzyl groups in piperidine derivatives. The use of ethanol as a solvent ensures compatibility with both the starting material and catalyst.

Analysis of Synthetic Strategy

Mechanistic Insights

The benzyl group acts as a temporary protecting group for the piperidine nitrogen, preventing undesired side reactions during earlier synthetic steps. Hydrogenolysis proceeds via adsorption of hydrogen onto the palladium surface, followed by cleavage of the C–N bond in the benzyl group. The resulting secondary amine (4-methylpiperidine) retains the ethoxyethanol side chain.

Comparison with Related Methods

While no alternative routes to this compound are explicitly documented, analogous syntheses of piperidyloxy compounds provide context:

-

Ethyl 2-(4-piperidyloxy)-octanoate : Prepared via nucleophilic substitution of 2-(1-benzyl-4-piperidyloxy)-ethanol with octanoyl chloride.

-

Tert-butyl 3-(4-piperidyloxy)azetidine-1-carboxylate : Synthesized via Mitsunobu reaction, highlighting the versatility of etherification strategies.

These examples underscore the prevalence of benzyl protection/deprotection in piperidine chemistry, though the target compound uniquely combines a methyl-substituted piperidine with an ethoxyethanol moiety.

Purification and Characterization

Distillation Conditions

Post-hydrogenolysis, the crude product is distilled under reduced pressure to achieve high purity. The reported boiling point range (102–106°C at 0.5 mm Hg) aligns with expectations for a mid-weight secondary amine derivative.

Applications and Derivatives

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methyl-4-piperidyloxy)-ethanol, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, solvent-free methods under controlled temperatures (e.g., 351 K) can yield crystalline products with ~80% efficiency . Key steps include:

- Reagent Selection : Use of 4-methylpiperidine derivatives with hydroxyl or ethoxy groups as starting materials.

- Purification : Recrystallization from ethanol or chromatography for isolating high-purity products .

- Catalysts : Sodium hydride in dimethylformamide (DMF) enhances nucleophilic substitution efficiency .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Proton NMR (400 MHz) in methanol-d4 confirms the presence of methylpiperidine and ethoxy groups, with characteristic shifts for hydroxyl protons (~1.5–2.5 ppm for piperidine methyl groups) .

- X-ray Crystallography : Solvent-free synthesis methods produce single crystals suitable for determining bond lengths and stereochemistry .

Q. What are the common chemical reactions involving the piperidine and ethoxy motifs in this compound?

The compound undergoes reactions typical of secondary alcohols and tertiary amines:

- Oxidation : Potassium permanganate oxidizes the ethoxy group to acetaldehyde or acetic acid derivatives .

- Reduction : Lithium aluminum hydride reduces carbonyl intermediates to alcohols .

- Substitution : Sodium hydride in DMF facilitates nucleophilic displacement at the piperidine nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

Docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., kinases or GPCRs). Key parameters include:

- Ligand Preparation : Optimize protonation states of the piperidine nitrogen at physiological pH.

- Target Selection : Prioritize proteins with hydrophobic binding pockets compatible with the methylpiperidine group .

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity often arise from purity variations or assay conditions. Mitigation strategies include:

- Batch Standardization : Use HPLC (≥95% purity) and characterize impurities via LC-MS .

- Assay Replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Meta-Analysis : Cross-reference data from peer-reviewed studies excluding unreliable sources (e.g., non-GLP-compliant assays) .

Q. How does the compound interact with inflammatory pathways at the molecular level?

Mechanistic studies suggest:

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with the ethoxy group .

- Receptor Modulation : Allosteric modulation of histamine H3 receptors, confirmed via radioligand displacement assays .

- Pathway Mapping : Transcriptomic profiling (RNA-seq) identifies downstream effects on NF-κB signaling .

Q. What are the challenges in optimizing this compound for CNS-targeted therapies?

Key challenges include:

- Blood-Brain Barrier (BBB) Penetration : LogP values >2 (calculated via ChemAxon) improve permeability but may increase off-target effects .

- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism of the piperidine ring requires structural shielding (e.g., fluorination) .

- Toxicity Screening : AMES tests and hERG channel binding assays mitigate cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.